cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and an isoindole carboxylate moiety
Preparation Methods
The synthesis of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the isoindole core.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the isoindole derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. It may be incorporated into polymers or used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other similar compounds, such as:
Cyclohexyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: This compound has a hydroxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
Cyclohexyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: The presence of a chlorine atom can significantly change the compound’s properties, including its solubility and interaction with biological targets.
Cyclohexyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-27-16-10-8-15(9-11-16)23-20(24)18-12-7-14(13-19(18)21(23)25)22(26)28-17-5-3-2-4-6-17/h7-13,17H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDIDVZGKTYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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